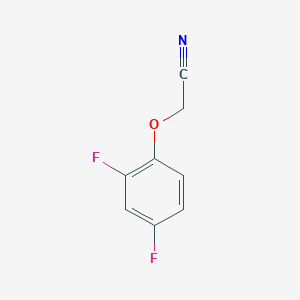

2-(2,4-Difluorophenoxy)acetonitrile

Description

2-(2,4-Difluorophenoxy)acetonitrile (CAS: 656-35-9; molecular formula: C₈H₅F₂N) is a nitrile derivative featuring a phenoxy ring substituted with fluorine atoms at positions 2 and 2. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of fluorine, which enhance metabolic stability and modulate binding interactions in biological systems . Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in derivatives like 2-(2,4-difluorophenoxy)-3-methylcyclohex-2-en-1-one, synthesized via base-mediated coupling of 2,4-difluorophenol with epoxides .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGCOFGRVHZLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxy)acetonitrile typically involves the reaction of 2,4-difluorophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Amides: Formed through nucleophilic substitution with amines.

Carboxylic Acids: Resulting from hydrolysis of the nitrile group.

Alcohols and Aldehydes: Products of reduction reactions.

Scientific Research Applications

2-(2,4-Difluorophenoxy)acetonitrile is utilized in various scientific research fields, including:

Chemistry: As a building block for synthesizing more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenoxyacetonitriles

2-(2,4-Dichlorophenoxy)acetonitrile Derivatives

- Structural Differences: Replacement of fluorine with chlorine increases steric bulk and polarizability.

- Biological Activity : Dichloro derivatives demonstrate stronger enzyme binding due to chlorine’s larger van der Waals radius, enhancing hydrophobic interactions. However, fluorine’s higher electronegativity in the difluoro analog may improve electronic interactions in polar active sites .

Trifluoromethyl and Trifluoroethoxy Derivatives

- Molecular weight: 245.2 g/mol .

- 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile (CAS: 1179604-29-5): Difluoroethoxy substitution balances lipophilicity and metabolic stability, with a molecular formula of C₁₀H₉F₂NO .

Backbone-Modified Analogs

Cyclohexenone and Acetamide Derivatives

- Synthesized in 84% yield via visible-light photocatalysis, this compound has a melting point of 87–88°C .

- 2-(2,4-Dichlorophenoxy)acetamides: These derivatives, such as compound 7a–h in , incorporate thiourea and trichloroethyl groups, enabling multi-target interactions. They form up to four hydrogen bonds with COX-2, with docking scores exceeding those of parent acids .

Pyridine and Oxadiazole Hybrids

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2-(2,4-Difluorophenoxy)acetonitrile | 153.13 | ~1.8 | 0 | 3 |

| 2-(2,4-Dichlorophenoxy)acetamide (7a) | ~450<sup>†</sup> | ~3.5 | 2 | 5 |

| 2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile | 197.18 | ~2.2 | 0 | 4 |

<sup>*</sup>Estimated using fragment-based methods.

<sup>†</sup>Varies with substituents (e.g., trichloroethyl groups increase molecular weight).

Key Observations :

- Fluorine and chlorine substituents reduce basicity and increase oxidative stability.

- The nitrile group (-CN) enhances dipole interactions but may limit solubility compared to carboxylate or amide analogs.

Biological Activity

2-(2,4-Difluorophenoxy)acetonitrile (CAS No. 942473-60-1) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a difluorophenoxy group attached to an acetonitrile moiety, which may influence its biological interactions and pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells.

Target Enzymes and Receptors:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their catalytic efficiency.

- Receptor Modulation: It may interact with cellular receptors, influencing signaling pathways that regulate cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: The compound has been associated with the modulation of inflammatory pathways, indicating a possible role in treating inflammatory diseases.

- Anticancer Properties: Some derivatives of similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at specific concentrations. -

Anti-inflammatory Mechanism:

In an animal model of arthritis, compounds similar to this compound demonstrated significant anti-inflammatory effects by reducing levels of TNF-α and IL-1β. This suggests a potential therapeutic application for inflammatory conditions . -

Cancer Cell Apoptosis:

Research involving cancer cell lines has shown that derivatives related to this compound can induce apoptosis through the activation of caspase pathways. A specific study noted increased apoptosis markers in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.